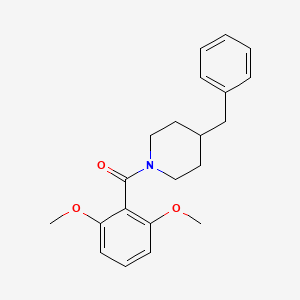![molecular formula C19H24N2O5S B11176118 N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B11176118.png)
N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide typically involves a multi-step process. The initial step often includes the sulfonation of a phenyl ring, followed by the introduction of a butan-2-yl group. The final steps involve the coupling of the sulfonated phenyl ring with a 3,5-dimethoxybenzamide moiety under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
- N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide
- N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide
Uniqueness
N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H24N2O5S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C19H24N2O5S/c1-5-13(2)21-27(23,24)18-8-6-15(7-9-18)20-19(22)14-10-16(25-3)12-17(11-14)26-4/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChI Key |
KGBYNZAIILCPEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide](/img/structure/B11176042.png)

![N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B11176057.png)
![2-[(4-phenylbutanoyl)amino]-N-propylbenzamide](/img/structure/B11176060.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11176067.png)
![1-naphthyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11176074.png)
![methyl 2-[4-(4-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11176084.png)
![2,2,4,7-Tetramethyl-6-[2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11176085.png)
![3-Benzamido-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B11176090.png)

![2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11176099.png)
![6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11176108.png)
![4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B11176115.png)
